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An In-depth Technical Guide to 5-Chloro-2-
(trifluoromethyl)pyridine
Introduction
In the landscape of modern drug discovery and agrochemical development, fluorinated

heterocyclic compounds represent a cornerstone of innovation. The strategic incorporation of

fluorine atoms and trifluoromethyl (CF₃) groups into molecular scaffolds can dramatically

enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the

pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Among these

privileged structures, 5-Chloro-2-(trifluoromethyl)pyridine has emerged as a versatile and

highly valuable building block.

This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic properties of 5-Chloro-2-(trifluoromethyl)pyridine (CAS No. 349-94-0). It is

intended for researchers, medicinal chemists, and process development scientists who utilize

this reagent in the synthesis of complex molecular targets. This document delves into the

compound's reactivity, offers insights into its synthetic applications, and provides detailed

protocols and safety information to ensure its effective and safe utilization in the laboratory.
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The unique substitution pattern of 5-Chloro-2-(trifluoromethyl)pyridine—featuring a powerful

electron-withdrawing trifluoromethyl group at the C2 position and a halogen at the C5 position

—governs its physical characteristics and chemical behavior.

Physical and Chemical Data Summary
A compilation of the key physical and chemical properties is presented below for quick

reference.

Property Value Source(s)

CAS Number 349-94-0 [1][2]

Molecular Formula C₆H₃ClF₃N [1][2]

Molecular Weight 181.54 g/mol [1][2]

Appearance
Solid, white to yellowish

crystalline
[2]

Melting Point 35-37 °C [2]

Boiling Point 151-152 °C

Density 1.416 g/cm³ (Predicted)

Flash Point 54.4 °C (129.9 °F) - closed cup

InChI Key
JRUFUZIAZUPVQK-

UHFFFAOYSA-N
[3]

SMILES C1=CC(=NC=C1Cl)C(F)(F)F [3]

Spectroscopic Data Analysis
While publicly accessible experimental spectra for 5-Chloro-2-(trifluoromethyl)pyridine are

limited, its structure allows for a robust prediction of its spectroscopic features. For comparative

purposes, data from its well-documented isomer, 2-Chloro-5-(trifluoromethyl)pyridine (CAS

52334-81-3), is often used as a reference.[4][5]
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region, corresponding to the protons at C3, C4, and C6. The proton at C6 will likely

appear as a doublet, coupled to the C4 proton. The C4 proton should present as a doublet of

doublets, coupled to both C3 and C6 protons. The C3 proton would appear as a doublet,

coupled to the C4 proton.

¹³C NMR: The carbon spectrum will display six signals. The carbon atom attached to the

trifluoromethyl group (C2) will show a characteristic quartet due to C-F coupling. The carbon

bearing the chlorine atom (C5) will also be readily identifiable. The remaining four carbons

will appear in the aromatic region with chemical shifts influenced by their position relative to

the nitrogen atom and the electron-withdrawing substituents.

¹⁹F NMR: The fluorine NMR spectrum is expected to exhibit a sharp singlet corresponding to

the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would

typically fall in the range of -65 to -70 ppm, which is characteristic for a CF₃ group attached

to a pyridine ring.[6]

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 181.

The isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will

be a key diagnostic feature.[4] Predicted adducts include [M+H]⁺ at m/z 181.99790 and

[M+Na]⁺ at m/z 203.97984.[7]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption

bands corresponding to C-F stretching vibrations (typically in the 1100-1350 cm⁻¹ region)

and C-Cl stretching (~700-800 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations will

also be present.[8]

Synthesis Strategies
The industrial synthesis of chloro-trifluoromethylpyridines generally relies on the halogenation

and subsequent fluorination of picoline (methylpyridine) precursors.[9][10] For instance, the

related isomer 2-chloro-5-(trifluoromethyl)pyridine is often produced via the chlorination of 3-

methylpyridine to form 2-chloro-5-(trichloromethyl)pyridine, followed by a fluorine-chlorine

exchange reaction.[11][12] A similar strategy starting from 2-methyl-5-chloropyridine could

plausibly yield the target compound.
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Chemical Reactivity and Synthetic Utility
The reactivity of 5-Chloro-2-(trifluoromethyl)pyridine is dictated by the interplay of its

functional groups. The electron-withdrawing CF₃ group at the C2 position significantly acidifies

the ring protons and activates the pyridine core towards nucleophilic attack. The chlorine atom

at C5 serves as a versatile handle for cross-coupling reactions.

Caption: Reactivity map of 5-Chloro-2-(trifluoromethyl)pyridine.

Key Reaction Classes
Palladium-Catalyzed Cross-Coupling: The C5-Cl bond is a prime site for forming new

carbon-carbon or carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura (with boronic

acids)[13], Buchwald-Hartwig amination (with amines)[14], and Sonogashira coupling (with

terminal alkynes) are highly effective for elaborating the pyridine core. These reactions

provide access to a vast array of derivatives for structure-activity relationship (SAR) studies.

Nucleophilic Aromatic Substitution (SₙAr): The CF₃ group strongly activates the pyridine ring,

making positions C4 and C6 susceptible to attack by strong nucleophiles such as alkoxides,

thiolates, and amines. This allows for the displacement of a hydride or, under certain

conditions, other leaving groups if present.

Directed Ortho-Metallation: The pyridine nitrogen and the CF₃ group can direct deprotonation

at the C4 position using strong bases like lithium diisopropylamide (LDA). The resulting

lithiated species can be trapped with various electrophiles, providing a regioselective route to

4-substituted derivatives.

Experimental Protocol: Regioselective Iodination at
the C4 Position
This protocol details the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, demonstrating

the utility of directed ortho-metallation.[15]

Materials:

5-Chloro-2-(trifluoromethyl)pyridine
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Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

Iodine (I₂)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, and a nitrogen inlet, add 5-Chloro-2-(trifluoromethyl)pyridine (1.0

eq).

Dissolution: Dissolve the starting material in anhydrous THF.

Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

Deprotonation: Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal

temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes. An

inert atmosphere must be maintained throughout.[15]

Electrophilic Quench: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Add this

iodine solution dropwise to the reaction mixture at -78 °C.

Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. The reaction progress can be

monitored by thin-layer chromatography (TLC) or LC-MS.

Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous

NH₄Cl solution at -78 °C.
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Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory

funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous

Na₂S₂O₃ solution, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Purify the crude material by column chromatography on silica gel to afford the

pure 5-chloro-4-iodo-2-(trifluoromethyl)pyridine.
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Dissolve 5-Chloro-2-(trifluoromethyl)pyridine
in anhydrous THF

Cool to -78 °C

Add LDA solution dropwise
(Stir for 30 min)

Add Iodine solution in THF
(Stir for 2 h)

Quench with sat. aq. NH4Cl

Aqueous Workup
(EtOAc, Na2S2O3, Brine)

Dry, Concentrate & Purify
(Silica Gel Chromatography)

Product:
5-chloro-4-iodo-2-(trifluoromethyl)pyridine

Click to download full resolution via product page

Caption: Workflow for the iodination of 5-Chloro-2-(trifluoromethyl)pyridine.

Applications in Research and Development
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The trifluoromethylpyridine scaffold is a key component in numerous commercial

agrochemicals and pharmaceuticals.[16] 5-Chloro-2-(trifluoromethyl)pyridine serves as a

crucial intermediate for accessing these complex targets. Its derivatives have been investigated

for a range of biological activities. The ability to selectively functionalize the pyridine ring at the

C4, C5, and C6 positions makes it an ideal starting point for building molecular libraries for

high-throughput screening.

For instance, the C5-Cl bond can be used in Suzuki couplings to introduce aryl or heteroaryl

groups, a common strategy in the development of kinase inhibitors and other pharmaceuticals.

[13] The C4 position, accessible via metallation, can be functionalized to modulate solubility

and electronic properties, while the C6 position can be targeted by SₙAr reactions.

Safety and Handling
5-Chloro-2-(trifluoromethyl)pyridine is a hazardous chemical and must be handled with

appropriate precautions in a well-ventilated fume hood.

GHS Hazard Statements: H228 (Flammable solid), H301 (Toxic if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Signal Word: Danger.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a flame-retardant lab coat. Use a suitable respirator if ventilation is inadequate.

Handling: Keep away from heat, sparks, and open flames. Avoid generating dust. Take

precautionary measures against static discharge.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the material safety data sheet (MSDS) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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